1-Benzyl-4-methylpiperazine hydrochloride
Overview
Description
1-Benzyl-4-methylpiperazine, also known as MBZP, is a stimulant drug that is a derivative of benzylpiperazine . It has been sold as an ingredient in legal recreational drugs known as “party pills”, initially in New Zealand and subsequently in other countries around the world .
Molecular Structure Analysis
The molecular formula of 1-Benzyl-4-methylpiperazine is C12H18N2 . It has an average mass of 190.285 Da and a monoisotopic mass of 190.147003 Da .Physical And Chemical Properties Analysis
1-Benzyl-4-methylpiperazine has a density of 1.0±0.1 g/cm3, a boiling point of 270.6±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 50.9±3.0 kJ/mol and a flash point of 109.6±9.6 °C .Scientific Research Applications
Neuroscience Research
1-Benzyl-4-methylpiperazine hydrochloride is utilized in neuroscience research due to its impact on serotonergic and dopaminergic receptor systems, similar to MDMA . It serves as a valuable tool for studying neurotransmitter pathways and their role in mood regulation, addiction, and neurodegenerative diseases.
Pharmacology
In pharmacological studies, this compound is used to investigate its effects as a stimulant drug and its potential therapeutic applications or side effects . Its structural similarity to benzylpiperazine allows researchers to explore its pharmacodynamics and pharmacokinetics.
Biochemistry
Biochemists employ 1-Benzyl-4-methylpiperazine hydrochloride as a synthetic intermediate in the synthesis of more complex molecules . It’s also used to study enzyme-substrate interactions and metabolic pathways involving piperazine derivatives.
Materials Science
This compound’s role in materials science is as a precursor in the synthesis of novel materials. Its incorporation into polymers or coatings can impart unique properties like increased durability or chemical resistance .
Analytical Chemistry
As an analytical reference standard, 1-Benzyl-4-methylpiperazine hydrochloride is crucial for calibrating instruments and validating analytical methods in forensic toxicology and drug testing .
Environmental Science
Researchers use this compound to understand the environmental impact of piperazine derivatives, including their biodegradation, toxicity, and potential as environmental contaminants .
Forensic Science
In forensic science, 1-Benzyl-4-methylpiperazine hydrochloride is significant for the identification and quantification of controlled substances in legal and illicit samples .
Molecular Biology
While not directly used in molecular biology, derivatives of this compound could be synthesized for tagging biomolecules or probing molecular interactions within cells .
Safety and Hazards
It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure to 1-Benzyl-4-methylpiperazine hydrochloride . In case of contact with eyes, it is recommended to flush the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention .
Future Directions
MBZP is classified as a class C drug in the UK . In Canada, MBZP remains unscheduled and uncontrolled as of January, 2015 . It is not approved for any medical use but is legally available as a research chemical . The future directions of 1-Benzyl-4-methylpiperazine hydrochloride will likely be influenced by legal regulations and its potential for medical use.
Mechanism of Action
Mode of Action
MBZP works by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . By enhancing their activity, the drug produces the desired effects of euphoria and stimulation .
Pharmacokinetics
MBZP is typically administered orally . The compound is metabolized in the liver and excreted through the kidneys
Result of Action
The primary result of MBZP’s action is a stimulant effect , although this effect is slightly weaker than that of benzylpiperazine (BZP) . It seems to have less of a tendency to cause negative side effects such as headaches and nausea .
properties
IUPAC Name |
1-benzyl-4-methylpiperazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12;/h2-6H,7-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKWYRZISOURNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657710 | |
Record name | 1-Benzyl-4-methylpiperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-methylpiperazine hydrochloride | |
CAS RN |
374898-00-7 | |
Record name | 1-Methyl-4-(phenylmethyl)piperazine hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374898-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylbenzylpiperazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374898007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzyl-4-methylpiperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperazine, 1-methyl-4-(phenylmethyl)-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.648 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLBENZYLPIPERAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y97UL4D3ZC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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